

# Spectroscopic Profile of 3-hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-hydroxy-2-methylquinolin-4(1H)-one

**Cat. No.:** B1221865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-hydroxy-2-methylquinolin-4(1H)-one**, a quinolinone derivative of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinolinone-based molecules.

## Core Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **3-hydroxy-2-methylquinolin-4(1H)-one**. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic databases.

Table 1: Predicted UV-Visible and Fluorescence Spectroscopic Data

Parameter	Predicted Value	Solvent
UV-Visible Spectroscopy		
$\lambda_{\text{max}} 1$	~289 nm	Methanol/Ethanol
$\lambda_{\text{max}} 2$	~326 nm	Methanol/Ethanol
Molar Absorptivity ( $\epsilon$ )	Not available	
Fluorescence Spectroscopy		
Excitation Wavelength ( $\lambda_{\text{ex}}$ )	~326 nm	Methanol/Ethanol
Emission Wavelength ( $\lambda_{\text{em}}$ )	Not available	
Quantum Yield ( $\Phi$ )	Not available	

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d<sub>6</sub>) $^1\text{H}$  NMR

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~2.3	s	-CH <sub>3</sub>
~7.2-7.8	m	Ar-H
~11.5	br s	-OH
~12.0   br s   -NH		

 $^{13}\text{C}$  NMR

Chemical Shift ( $\delta$ , ppm)	Assignment
~15	-CH <sub>3</sub>
~115-140	Aromatic C
~165	C=O

| ~175 | C-OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400	O-H stretch
~3300	N-H stretch
~3100-3000	Aromatic C-H stretch
~1650	C=O stretch (amide)
~1610	C=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
175	[M] <sup>+</sup> (Molecular Ion)
157	[M - H <sub>2</sub> O] <sup>+</sup>
147	[M - CO] <sup>+</sup>
129	[M - H <sub>2</sub> O - CO] <sup>+</sup>

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized yet detailed protocols for the key experiments, adaptable for the analysis of **3-hydroxy-2-methylquinolin-4(1H)-one**.

## UV-Visible Absorption Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mM. From this stock, prepare a dilution to a final concentration in the low micromolar range (e.g., 10-50 µM) in a quartz cuvette.

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference blank. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are recorded.

## Fluorescence Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer equipped with a xenon lamp and a suitable detector.
- Measurement: Set the excitation wavelength to the longest wavelength  $\lambda_{\text{max}}$  obtained from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range, typically starting from  $\sim 10$  nm above the excitation wavelength.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.[\[1\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[\[1\]](#)
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 0-200 ppm.[\[1\]](#)

## Infrared (IR) Spectroscopy

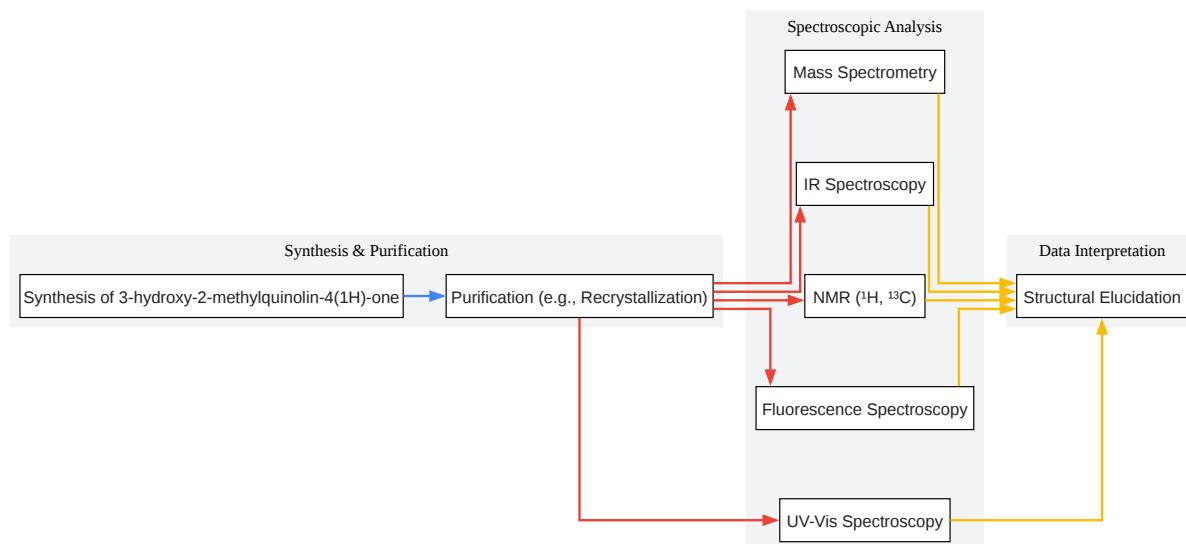
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[\[2\]](#) Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Measurement: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Measurement: Introduce the sample into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode. For EI, the sample is vaporized and bombarded with electrons. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

## Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and a known biological interaction involving **3-hydroxy-2-methylquinolin-4(1H)-one**.



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General workflow for synthesis and spectroscopic characterization.



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## References

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